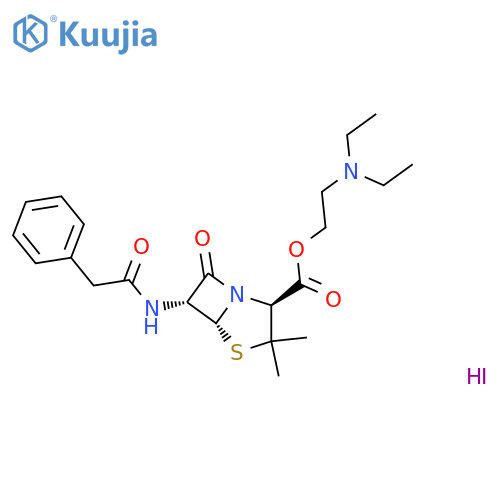

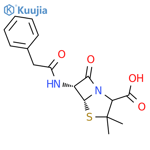

Synthesis, isolation, and purification of benzylpenicillin β-diethylaminoethyl ester hydroiodide

,

Russian Journal of Applied Chemistry,

2010,

83(7),

1230-1237